3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a heteroaromatic organic compound with the molecular formula C18H19N5O2 and a molecular weight of 337.383.
Preparation Methods
The synthesis of 3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves multiple steps, typically starting with the construction of the pyrrolidine ring. The synthetic routes often include the following steps:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: Once the pyrrolidine ring is formed, it undergoes functionalization to introduce the desired substituents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar biological activities.
Pyrrolidine-2-one: This derivative has a similar structure but different functional groups, leading to different biological profiles.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that can affect their biological activity.
Properties
IUPAC Name |
3-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-22(2)16-6-7-17(21-20-16)25-15-8-9-23(12-15)18(24)14-5-3-4-13(10-14)11-19/h3-7,10,15H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMKBSQFQVJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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